Phenol-14C, pentachloro-

Descripción general

Descripción

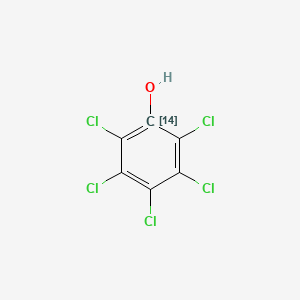

Phenol-14C, pentachloro- is a useful research compound. Its molecular formula is C6HCl5O and its molecular weight is 268.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality Phenol-14C, pentachloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol-14C, pentachloro- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Environmental Research

1.1 Biodegradation Studies

Phenol-14C, pentachloro- serves as a valuable tool in assessing the biodegradation pathways of chlorinated phenols in contaminated environments. Studies have shown that microorganisms can metabolize PCP, leading to the formation of less harmful by-products. For instance, research has demonstrated that specific bacterial strains can utilize PCP as a carbon source, effectively reducing its concentration in soil and water systems .

1.2 Soil Remediation

The compound is also utilized in soil remediation studies to evaluate the effectiveness of various treatments. For example, modified biochars have been tested for their ability to adsorb and degrade pentachlorophenol in contaminated soils. The use of Phenol-14C allows researchers to quantify the extent of degradation and the efficiency of different remediation strategies .

Toxicological Studies

2.1 Mechanistic Studies

Phenol-14C, pentachloro- is instrumental in understanding the toxicokinetics and mechanisms of action of PCP in biological systems. Research has indicated that exposure to PCP can lead to liver damage and developmental toxicity in animal models. By tracking the distribution and metabolism of Phenol-14C, scientists can elucidate how PCP affects cellular processes and contributes to toxicity .

2.2 Cancer Research

The compound has been employed in epidemiological studies investigating the potential carcinogenic effects of pentachlorophenol. By using radiolabeled phenols, researchers can trace the formation of DNA adducts and other metabolites associated with cancer development. This research is crucial for assessing the long-term health risks posed by exposure to chlorinated phenols .

Agricultural Applications

3.1 Pest Control

Pentachlorophenol has been used historically as a pesticide and fungicide in agriculture. The radiolabeled version allows for detailed studies on its efficacy against various pests and pathogens while monitoring its environmental fate post-application. This application is critical for developing safer agricultural practices that minimize environmental impact .

Case Studies

Propiedades

Número CAS |

67471-28-7 |

|---|---|

Fórmula molecular |

C6HCl5O |

Peso molecular |

268.3 g/mol |

Nombre IUPAC |

2,3,4,5,6-pentachloro(114C)cyclohexa-1,3,5-trien-1-ol |

InChI |

InChI=1S/C6HCl5O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H/i6+2 |

Clave InChI |

IZUPBVBPLAPZRR-ZQBYOMGUSA-N |

SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O |

SMILES isomérico |

C1(=C(C(=[14C](C(=C1Cl)Cl)O)Cl)Cl)Cl |

SMILES canónico |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.